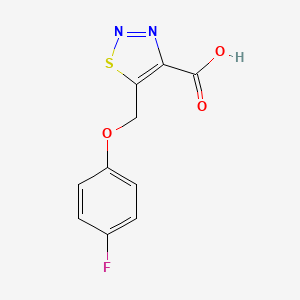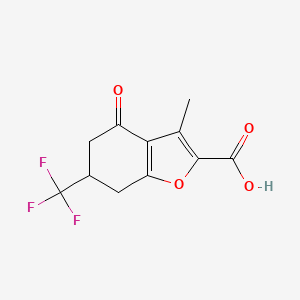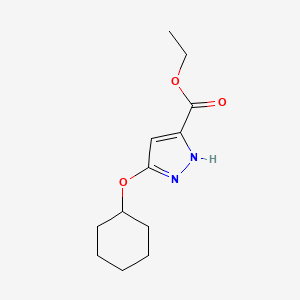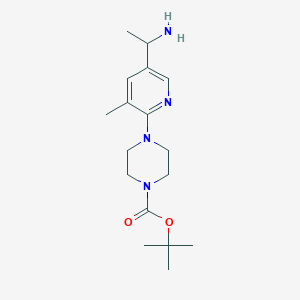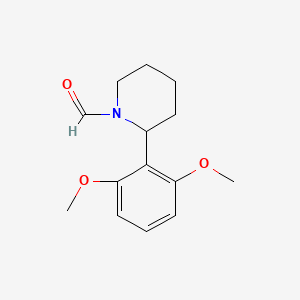![molecular formula C15H11NO3 B11804351 2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11804351.png)
2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Metoxifenil)benzo[d]oxazol-5-carbaldehído es un compuesto orgánico con la fórmula molecular C15H11NO3. Este compuesto pertenece a la clase de benzoxazoles, que son compuestos heterocíclicos que contienen un anillo de benceno fusionado a un anillo de oxazol. La presencia de un grupo metoxi y un grupo formilo en el anillo de benzoxazol hace que este compuesto sea particularmente interesante para diversas aplicaciones químicas y biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-Metoxifenil)benzo[d]oxazol-5-carbaldehído normalmente implica la ciclación de precursores apropiados. Un método común implica la reacción de 3-metoxibenzaldehído con o-aminofenol en presencia de un agente deshidratante como el ácido polifosfórico (PPA) o el oxicloruro de fósforo (POCl3). La reacción procede a través de la formación de una base de Schiff intermedia, que luego se cicla para formar el anillo de benzoxazol.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 2-(3-Metoxifenil)benzo[d]oxazol-5-carbaldehído no están bien documentados, el enfoque general implicaría ampliar los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el solvente y la concentración del catalizador, para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3-Metoxifenil)benzo[d]oxazol-5-carbaldehído puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo formilo se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: El grupo formilo se puede reducir a un grupo hidroximetilo utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: El grupo metoxi se puede sustituir con otros grupos funcionales a través de reacciones de sustitución aromática nucleófila.
Reactivos y condiciones comunes
Oxidación: KMnO4 en un medio alcalino o CrO3 en ácido acético.
Reducción: NaBH4 en metanol o LiAlH4 en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidruro de sodio (NaH).
Principales productos formados
Oxidación: 2-(3-Metoxifenil)benzo[d]oxazol-5-ácido carboxílico.
Reducción: 2-(3-Metoxifenil)benzo[d]oxazol-5-metanol.
Sustitución: Diversos derivados de benzoxazol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(3-Metoxifenil)benzo[d]oxazol-5-carbaldehído tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas y heterociclos más complejos.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible compuesto líder para el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(3-Metoxifenil)benzo[d]oxazol-5-carbaldehído depende de su aplicación específica. En sistemas biológicos, puede interactuar con varios objetivos moleculares, como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. La presencia del grupo formilo le permite formar enlaces covalentes con sitios nucleofílicos en proteínas u otras biomoléculas, alterando potencialmente su función.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-Metoxifenil)benzo[d]oxazol-5-carbaldehído
- 2-(2-Metoxifenil)benzo[d]oxazol-5-carbaldehído
- 2-(3-Clorofenil)benzo[d]oxazol-5-carbaldehído
Unicidad
2-(3-Metoxifenil)benzo[d]oxazol-5-carbaldehído es único debido a la posición específica del grupo metoxi en el anillo fenilo, que puede influir en su reactividad e interacción con otras moléculas. Este isómero posicional puede conducir a diferencias en la actividad biológica y el comportamiento químico en comparación con sus análogos.
Propiedades
Fórmula molecular |
C15H11NO3 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C15H11NO3/c1-18-12-4-2-3-11(8-12)15-16-13-7-10(9-17)5-6-14(13)19-15/h2-9H,1H3 |
Clave InChI |
OUBIJMPPMQDDHW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




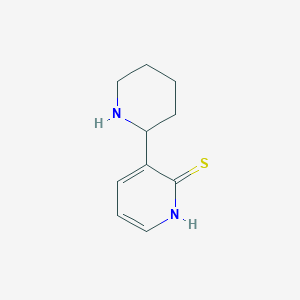
![6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804293.png)
![6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804295.png)
![1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone](/img/structure/B11804296.png)
